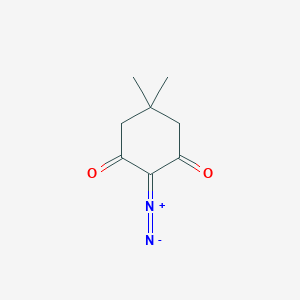

Diazodimedone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-diazo-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOYBIUAWCVPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326565 | |

| Record name | Diazodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-68-7 | |

| Record name | Diazodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2-Diazo-5,5-dimethylcyclohexane-1,3-dione

An In-Depth Technical Guide to the Synthesis of Diazodimedone from Dimedone: Mechanism and Protocol

2-Diazo-5,5-dimethylcyclohexane-1,3-dione, commonly known as this compound, is a highly valuable and versatile reagent in modern organic synthesis. As a "stabilized" diazo compound, the electron-withdrawing nature of the two adjacent carbonyl groups delocalizes the negative charge on the α-carbon, rendering it significantly more stable and safer to handle than simple diazoalkanes like diazomethane.[1] This stability, coupled with its rich reactivity, makes this compound a critical precursor for a variety of chemical transformations. It serves as a key intermediate for generating reactive carbenoids for C-H insertion and cyclopropanation reactions, participates in 1,3-dipolar cycloadditions, and is utilized in Wolff rearrangements.[2][3]

The principal and most efficient method for its preparation is the Regitz diazo transfer reaction, a reliable process for converting compounds with active methylene groups into their corresponding diazo derivatives.[1][2] This guide provides a detailed examination of the underlying mechanism of this transformation and presents a field-proven protocol for its successful execution in a laboratory setting.

The Regitz Diazo Transfer: Mechanistic Framework

The synthesis of this compound is a classic example of the Regitz diazo transfer. The reaction involves the transfer of a diazo group (N₂) from a sulfonyl azide donor to the C-H acidic methylene carbon of dimedone (5,5-dimethylcyclohexane-1,3-dione). The reaction is facilitated by a non-nucleophilic base.

Core Components:

-

The Methylene Acid Substrate: Dimedone is an ideal substrate due to the high acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). This acidity arises from the ability of the conjugate base, an enolate, to be stabilized by resonance, delocalizing the negative charge across both oxygen atoms.

-

The Diazo Transfer Reagent: p-Toluenesulfonyl azide (tosyl azide, TsN₃) is the most common and efficient reagent for this transformation.[4] While its heat and shock-sensitive nature necessitates careful handling, its reactivity and cost-effectiveness make it superior for large-scale synthesis compared to many alternatives.[4][5][6] Other reagents like methanesulfonyl azide (MsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA) have been developed as safer alternatives but may be less efficient.[1][4]

-

The Base: A mild, non-nucleophilic base is required to deprotonate the dimedone without engaging in unwanted side reactions with the tosyl azide. Triethylamine (Et₃N) is commonly employed for this purpose.

Detailed Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of dimedone at the α-carbon by triethylamine. This acid-base reaction is favorable due to the pronounced acidity of the methylene protons, leading to the formation of a resonance-stabilized dimedone enolate. This enolate is the active nucleophile in the reaction.

-

Nucleophilic Attack: The electron-rich enolate attacks the terminal, electrophilic nitrogen atom of the tosyl azide molecule. This forms a transient, linear triazene-like intermediate.

-

Collapse and Elimination: The intermediate rapidly collapses. This step involves a proton transfer and subsequent elimination of p-toluenesulfonamide (TsNH₂) as a stable leaving group. The departure of the sulfonamide anion is the thermodynamic driving force, resulting in the formation of the stable 2-diazodimedone product.

The overall transformation is highly efficient, often proceeding with excellent yields.

Caption: Mechanism of the Regitz diazo transfer for this compound synthesis.

Experimental Protocol and Data

The following protocol is a representative procedure for the synthesis of 2-diazodimedone.

Safety Precautions:

-

Tosyl azide is a potentially explosive compound that is sensitive to heat and shock. [6] It should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid using metal spatulas or scratched glassware. It is recommended to prepare it in situ or use a commercially prepared solution.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

p-Toluenesulfonyl azide (Tosyl azide, TsN₃)

-

Triethylamine (Et₃N), distilled

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Chromatography equipment (silica gel or alumina)

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (e.g., 10.0 g, 71.3 mmol). Dissolve the solid in 100 mL of anhydrous acetonitrile.

-

Base Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add triethylamine (e.g., 10.9 mL, 78.4 mmol, 1.1 eq) dropwise over 5 minutes.

-

Diazo Transfer: In a separate dropping funnel, prepare a solution of tosyl azide (e.g., 14.8 g, 75.0 mmol, 1.05 eq) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours, then let it warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. Re-dissolve the residue in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) and transfer it to a separatory funnel.

-

Purification: The primary byproduct, p-toluenesulfonamide, can be challenging to separate. Efficient purification is critical and is typically achieved via column chromatography on silica gel or alumina.[4] Elute with a gradient of hexane/ethyl acetate to isolate the pure product.

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure. The resulting 2-diazodimedone should be a yellow crystalline solid. A high yield of over 90% is expected.[4]

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |

| Dimedone | 140.18 | 71.3 | 10.0 g | 1.0 |

| Triethylamine | 101.19 | 78.4 | 10.9 mL | 1.1 |

| Tosyl Azide | 197.22 | 75.0 | 14.8 g | 1.05 |

| Product (Theoretical) | 166.17 | 71.3 | 11.85 g | 1.0 (100% Yield) |

Expert Insights and Causality

-

Choice of Base: The pKa of dimedone's methylene protons is low enough that a mild base like triethylamine is sufficient for complete deprotonation. A stronger base, such as an alkoxide, is unnecessary and could lead to side reactions. The triethylammonium salt of the sulfonamide byproduct is also readily removed during aqueous workup.

-

Solvent System: Acetonitrile is a common solvent as it effectively dissolves all reactants and does not interfere with the reaction. Dichloromethane is also a viable option. The reaction is typically performed under anhydrous conditions to prevent any potential hydrolysis of the reagents.

-

Purification Strategy: The successful isolation of pure this compound hinges on the chromatographic separation from p-toluenesulfonamide. This byproduct can sometimes co-elute with the product. Using a less polar solvent system initially and gradually increasing polarity often provides the best separation. In some cases, washing the crude organic extract with an aqueous base solution can help remove the acidic sulfonamide, simplifying the subsequent chromatography.

Conclusion

The Regitz diazo transfer reaction is an exceptionally effective method for synthesizing this compound from dimedone. A thorough understanding of the reaction mechanism, careful attention to the hazards associated with tosyl azide, and a robust purification strategy are paramount for achieving high yields of the pure product. The resulting this compound is a stable and versatile building block, enabling a wide array of complex molecular constructions essential for researchers in organic chemistry and drug development.

References

-

Regitz-Diazotransfer . Wikipedia. [Link]

-

Diazo . Wikipedia. [Link]

-

Presset, M., Mailhol, D., Coquerel, Y., & Rodriguez, J. (2011). Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide . Synthesis, 2011(16), 2549-2552. [Link]

-

Regitz Diazo Transfer . Chem-Station International Edition. [Link]

-

Browne, D. L. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process . Organic & Biomolecular Chemistry, 14(14), 3561-3565. [Link]

-

Ley, S. V., & Leach, A. G. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion . Organic Process Research & Development, 25(11), 2538-2546. [Link]

Sources

- 1. Diazo - Wikipedia [en.wikipedia.org]

- 2. Regitz-Diazotransfer – Wikipedia [de.wikipedia.org]

- 3. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

- 5. Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. DSpace [cora.ucc.ie]

Spectroscopic Characterization of Diazodimedone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodimedone, formally known as 2-diazo-5,5-dimethylcyclohexane-1,3-dione, is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, incorporating both a diazo functional group and a cyclic dione, imparts a rich reactivity profile, making it a precursor for a variety of heterocyclic compounds and a useful tool in photochemistry and as a carbene source. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development, ensuring purity, confirming structural integrity, and monitoring reaction progress. This in-depth guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical underpinnings and practical methodologies for its analysis by Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the diazo transfer reaction from 5,5-dimethylcyclohexane-1,3-dione (dimedone). This reaction involves the transfer of a diazo group from a donor, typically a sulfonyl azide, to an active methylene compound, in this case, dimedone.

Figure 1: General workflow for the synthesis of this compound via diazo transfer reaction.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure for the synthesis of this compound via a diazo transfer reaction.

Materials:

-

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

-

p-Toluenesulfonyl azide (TsN₃) or Methanesulfonyl azide (MsN₃)

-

Triethylamine (Et₃N) or other suitable base

-

Acetonitrile or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5,5-dimethylcyclohexane-1,3-dione in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution with stirring.

-

Slowly add a solution of the sulfonyl azide in acetonitrile to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorptions arising from the π → π* and n → π* transitions associated with the conjugated system of the diazo and dicarbonyl groups.

The UV-Vis spectrum of diazo compounds typically shows a strong absorption band in the UV region and a weaker band in the visible region. The exact position and intensity of these bands can be influenced by the solvent polarity.

Expected Absorptions:

-

A strong absorption band is expected in the range of 250-300 nm, corresponding to a π → π* transition.

-

A weaker, broad absorption band may be observed in the visible region, typically around 400-450 nm, which is characteristic of the n → π* transition of the diazo group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong and characteristic absorption band of the diazo group.

Key Vibrational Modes:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2130 | Very Strong | Asymmetric stretching of the N≡N bond (νₐ(N₂)) |

| ~1640 | Strong | Symmetric stretching of the C=O bonds (νₛ(C=O)) |

| ~1350 | Medium | Symmetric stretching of the N-N bond (νₛ(N-N)) |

| ~2960 | Medium | C-H stretching of the methyl groups |

| ~1470 | Medium | C-H bending of the methylene groups |

The most prominent feature in the IR spectrum of this compound is the intense band around 2130 cm⁻¹, which is a definitive indicator of the presence of the diazo functional group.

Figure 2: Key functional group vibrations in the IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Expected Chemical Shifts and Multiplicities:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Singlet | 6H | Two equivalent methyl groups (-CH₃) |

| ~2.5 | Singlet | 4H | Two equivalent methylene groups (-CH₂) |

The absence of a proton signal at the C2 position is a key indicator of successful diazo group introduction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Two equivalent carbonyl carbons (C=O) |

| ~90 | Carbon bearing the diazo group (C=N₂) |

| ~50 | Two equivalent methylene carbons (-CH₂) |

| ~30 | Quaternary carbon (-C(CH₃)₂) |

| ~28 | Two equivalent methyl carbons (-CH₃) |

The chemical shift of the carbon atom attached to the diazo group is highly characteristic and appears significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which is a very stable neutral species.

-

Molecular Ion ([M]⁺): m/z = 166

-

Loss of N₂ ([M-28]⁺): m/z = 138. This is often the base peak in the spectrum.

-

Further fragmentation of the [M-28]⁺ ion can lead to the loss of carbon monoxide (CO) and other characteristic fragments of the dimedone ring system.

Figure 3: Proposed primary fragmentation pathway of this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its synthesis and application. By employing a combination of UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic spectral features, particularly the strong IR absorption of the diazo group, the simple and symmetrical NMR spectra, and the facile loss of nitrogen in the mass spectrum, provide a clear and unambiguous spectroscopic fingerprint for this compound. This guide provides the foundational knowledge and expected data for scientists working with this versatile compound, enabling them to proceed with their research with a high degree of confidence in their starting material.

References

-

Kumar, A., Kumar, V., & Gupta, V. (2017). Regiospecific construction of diverse and polyfunctionalized γ-pyrone cores by indium(III)-catalyzed annulation of 2-diazo-1,3-dicarbonyl compounds with 4-hydroxy-2-pyranones/pyranthiones. Organic & Biomolecular Chemistry, 15(3), 565-578. [Link]

- Rauf, A., Shah, A., Ullah, B., & Uddin, G. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Azo Dyes Derived from Dimedone. Journal of the Chemical Society of Pakistan, 44(1).

- Téllez Soto, C. A., Ramos, J. M., Rianelli, R. S., de Souza, M. C. B. V., & Ferreira, V. F. (2007). Vibrational normal modes of diazo-dimedone: A comparative study by Fourier infrared/Raman spectroscopies and conformational analysis by MM/QM. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 1080-1087.

Diazodimedone as a carbene precursor mechanism

An In-Depth Technical Guide to Diazodimedone as a Carbene Precursor

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione), a versatile and highly valuable precursor for the generation of dimedonylcarbene. We will delve into the mechanistic underpinnings of its synthesis, carbene generation via thermal and photochemical pathways, and the subsequent reactivity of the carbene intermediate. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's role in modern organic synthesis.

Introduction: The Utility of Carbenes and the Role of this compound

Carbenes are neutral, divalent carbon species possessing six valence electrons, making them highly reactive and potent intermediates in organic synthesis.[1] Their ability to undergo unique transformations, such as cyclopropanation and C–H insertion, allows for the construction of complex molecular architectures that are otherwise difficult to access.[2][3] The primary challenge in carbene chemistry lies in their generation, which must be controlled and efficient.

Diazo compounds are the most prominent class of carbene precursors, extruding stable dinitrogen gas (N₂) upon activation to release the carbene.[4][5] this compound has emerged as a particularly useful precursor due to several key factors:

-

Accessibility: It is readily synthesized from dimedone, an inexpensive and commercially available starting material.[6]

-

Stability: As a cyclic α-diazo-β-dicarbonyl compound, it exhibits greater stability than simple diazoalkanes, facilitating easier handling and storage.

-

Predictable Reactivity: The resulting carbene is stabilized by the adjacent carbonyl groups, influencing its reactivity profile and often leading to clean, high-yielding reactions.

This guide will first detail the synthesis of the precursor itself, a critical first step in any workflow.

Synthesis of the Precursor: From Dimedone to this compound

The journey begins with dimedone (5,5-dimethylcyclohexane-1,3-dione), a compound synthesized via a Michael addition followed by an intramolecular condensation reaction.[7][8][9] The acidic nature of the methylene protons between the two carbonyls in dimedone is the key to its conversion to the diazo compound.[6] The most common and efficient method for this transformation is the diazo-transfer reaction.

In this process, the active methylene group of dimedone is deprotonated by a base (e.g., triethylamine) to form an enolate. This nucleophilic enolate then attacks an electrophilic diazo-transfer agent, such as tosyl azide (TsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA), to form a triazene intermediate. This intermediate subsequently collapses, eliminating the sulfonamide and transferring the diazo group to the dimedone backbone to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound via a diazo-transfer reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Adherence to these steps should yield a product with the expected characteristics, confirming successful synthesis.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (10.0 g, 71.3 mmol) and acetonitrile (100 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (10.9 mL, 78.4 mmol) dropwise over 5 minutes.

-

Diazo-Transfer Agent: In a separate flask, dissolve p-acetamidobenzenesulfonyl azide (p-ABSA) (18.0 g, 74.9 mmol) in acetonitrile (50 mL). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup: Remove the solvent under reduced pressure. Add diethyl ether (150 mL) and water (100 mL) to the residue. Separate the organic layer, and wash it with 1 M NaOH (2 x 50 mL) followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is a yellow solid. Recrystallize from a mixture of ethyl acetate and hexanes to afford pure this compound as bright yellow crystals.

-

Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, IR spectroscopy (strong N₂ stretch ~2130 cm⁻¹), and melting point analysis.

| Parameter | Expected Value |

| Appearance | Bright yellow crystalline solid |

| Yield | 80-90% |

| Melting Point | 108-110 °C |

| IR (N₂ stretch) | ~2130 cm⁻¹ |

Mechanism of Carbene Generation

The conversion of this compound to dimedonylcarbene is achieved by supplying energy to induce the extrusion of dinitrogen, a thermodynamically favorable process due to the formation of the highly stable N₂ molecule.[10] This can be accomplished through two primary methods: thermolysis and photolysis.[4][5]

Thermolysis

Heating this compound above its decomposition temperature provides the thermal energy required to overcome the activation barrier for C-N bond cleavage. This process typically generates the carbene in its lowest energy singlet state. The singlet carbene has a pair of non-bonding electrons in a single sp² hybridized orbital and a vacant p-orbital.

Photolysis

Photolysis involves irradiating the this compound solution with ultraviolet (UV) light.[11] The diazo compound absorbs a photon, promoting it to an electronically excited state which then rapidly decomposes by ejecting N₂.[12]

-

Direct Photolysis: Irradiation at a wavelength absorbed by the diazo compound typically leads to the formation of the singlet carbene. The reactions of this species are often stereospecific.[13]

-

Sensitized Photolysis: If a photosensitizer (e.g., benzophenone) is added to the reaction, the sensitizer absorbs the light and transfers the energy to the diazo compound. This process can lead to the formation of the triplet carbene. The triplet state has two unpaired electrons in different orbitals and behaves like a diradical, often leading to non-stereospecific reactions.[1]

Caption: Pathways for generating singlet and triplet carbenes from this compound.

Reactivity and Synthetic Applications of Dimedonylcarbene

Once generated, the dimedonylcarbene is a powerful synthetic intermediate. Its reactivity is dominated by the electrophilic nature of the divalent carbon atom seeking to complete its octet.

Cyclopropanation

One of the most characteristic reactions of carbenes is their addition to alkenes to form cyclopropane rings.[2][3][13] This reaction is a cornerstone of carbene chemistry.

-

Mechanism: The reaction with singlet carbene is a concerted [2π + 1σ] cycloaddition, which is stereospecific. The stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

-

Application: This provides a reliable method for synthesizing highly functionalized, strained three-membered rings, which are valuable building blocks in medicinal chemistry and materials science.

C-H Bond Insertion

Carbenes can insert into carbon-hydrogen (C-H) bonds, a reaction that forms a new C-C bond and a new C-H bond.[1][3]

-

Mechanism: This is another hallmark reaction, particularly for singlet carbenes. The insertion is generally favored at electron-rich C-H bonds (tertiary > secondary > primary).

-

Application: Intramolecular C-H insertion is a powerful strategy for the synthesis of five- and six-membered rings, providing rapid access to complex cyclic systems.

Workflow for a Representative Carbene Reaction

The following workflow outlines a typical cyclopropanation experiment using photolysis.

Caption: Standard experimental workflow for a carbene-mediated cyclopropanation.

Conclusion

This compound stands as a robust and reliable precursor for the generation of a stabilized carbene. Its straightforward synthesis and the predictable reactivity of the resulting dimedonylcarbene make it an invaluable tool for synthetic chemists. By understanding the distinct mechanisms of thermal and photochemical activation, researchers can control the generation of specific carbene spin states to achieve desired synthetic outcomes, from stereospecific cyclopropanations to regioselective C-H insertions. The protocols and mechanistic insights provided herein serve as a foundational guide for professionals seeking to leverage this powerful reagent in their research and development endeavors.

References

-

Photolysis of diazomethane to produce a carbene . ChemTube3D. [Link]

-

The Thermolysis and Photolysis of Diazirines . IslandScholar. [Link]

-

Two Copper-Carbenes from One Diazo Compound . National Center for Biotechnology Information (PMC). [Link]

-

Laser Flash Photolysis Studies: 1,2-Hydrogen Migration to a Carbene . IslandScholar. [Link]

-

Generation of carbenes via thermal decomposition or photolysis . ResearchGate. [Link]

-

A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media . ResearchGate. [Link]

-

The reactivity of carbenes from photolysis of diazo-compounds towards carbon–hydrogen bonds. Effects of structure, temperature, and matrix on the insertion selectivity . Royal Society of Chemistry Publishing. [Link]

-

Diazo Compounds: Synthesis, Carbene Generation and Reactivity . ResearchGate. [Link]

-

Diazomethane . Wikipedia. [Link]

-

12.9: Diazomethane, Carbenes, and Cyclopropane Synthesis . Chemistry LibreTexts. [Link]

-

Methods of generating carbene from diazo compounds . ResearchGate. [Link]

-

Diazomethane, Carbenes, and Cyclopropane Synthesis . Chemistry LibreTexts. [Link]

-

Updating Dimedone: The Humble Hero of the Organic Laboratory . Education Resources Information Center (ERIC). [Link]

-

Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone . University of Lethbridge. [Link]

-

Dimedone Synthesis . Bartleby. [Link]

-

Carbene . Wikipedia. [Link]

-

Synthesis Of Dimedone Synthesis Lab Report . Cram. [Link]

-

Diazomethane . Grokipedia. [Link]

-

A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media . Semantic Scholar. [Link]

-

Diazo Compounds: Properties and Synthesis . ScienceDirect. [Link]

-

Continuous synthesis and transformation of diazomethane . ResearchGate. [Link]

-

Carbenes in Organic Synthesis Themed Collection . Royal Society of Chemistry Publishing. [Link]

-

5: Carbene Reactions . Chemistry LibreTexts. [Link]

-

Diazo Compounds: Versatile Tools for Chemical Biology . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Carbene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]

- 10. researchgate.net [researchgate.net]

- 11. chemtube3d.com [chemtube3d.com]

- 12. The reactivity of carbenes from photolysis of diazo-compounds towards carbon–hydrogen bonds. Effects of structure, temperature, and matrix on the insertion selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Diazodimedone safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Diazodimedone

Executive Summary

This compound (2-Diazo-5,5-dimethyl-1,3-cyclohexanedione) is a versatile reagent in organic synthesis. However, its utility is counterbalanced by the significant hazards inherent to its diazo functional group. Like many diazo compounds, this compound is presumed to be toxic and is potentially explosive, demanding rigorous safety protocols and a comprehensive understanding of its chemical nature. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely. It moves beyond a simple checklist of precautions to explain the causality behind experimental choices, grounding all recommendations in the principles of chemical reactivity and hazard mitigation. The protocols described herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the basic physical properties of the substance. These properties dictate storage conditions, appropriate personal protective equipment, and potential physical hazards.

| Property | Value | Source |

| CAS Number | 1807-68-7 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Crystals / Crystalline Powder | [1] |

| Melting Point | 105-108 °C | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Core Hazard Analysis

The primary hazards of this compound stem from the diazo functional group. A deep understanding of its reactivity is not merely academic; it is the cornerstone of preventing laboratory incidents.

The Diazo Functional Group: Inherent Instability

The defining characteristic of diazo compounds is their potential for rapid decomposition, driven by the thermodynamically favorable formation of dinitrogen gas (N₂), one of the most stable molecules. This decomposition can be initiated by various stimuli and can be violently exothermic, posing a significant explosion hazard.[3][4]

-

Mechanism of Hazard : The C-N bond in the diazo group is relatively weak. Upon decomposition, the molecule releases N₂, a process with a highly negative enthalpy of reaction.[4] This release of energy and gas can be explosive if it occurs rapidly in a confined space.

-

Initiating Stimuli : Decomposition can be triggered by:

-

Heat : Thermal decomposition is a primary concern. Many diazo compounds decompose violently when heated.[4][5]

-

Shock and Friction : Mechanical energy, such as scratching with a metal spatula or grinding, can initiate explosive decomposition.[4][6]

-

Light : Strong artificial light or direct sunlight can promote decomposition.[4][7]

-

Acids : Protonation of the α-carbon leads to the formation of an unstable diazonium species, which rapidly decomposes.[8]

-

Rough Surfaces : Contact with rough surfaces, such as ground-glass joints or scratches in glassware, can trigger explosions.[9][10]

-

Thermal Stability

Toxicological Hazards

The toxicological properties of this compound have not been thoroughly investigated. However, diazo compounds as a class are presumed to be highly toxic.[14] Diazomethane, the simplest diazo compound, is a known respiratory irritant and can cause severe, sometimes fatal, pulmonary edema.[9][15] Based on data for similar compounds, this compound should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation, as well as potential allergic skin reactions.[16] All handling should be performed with the assumption of high toxicity to prevent exposure.

Risk Mitigation & Safe Handling Protocols

A multi-layered approach, based on the hierarchy of controls, is essential for mitigating the risks associated with this compound.

Engineering Controls (The First Line of Defense)

Engineering controls are designed to remove the hazard at the source or isolate the worker from it. They are the most critical element in the safe handling of energetic materials like this compound.

-

Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood.[14][17] This is non-negotiable and serves to contain any released dust or vapors and to provide some protection from splashes.

-

Blast Shield : Due to the recognized explosion hazard of diazo compounds, a sturdy, freestanding blast shield must be placed between the apparatus and the researcher at all times.[14][18] The fume hood sash alone is not sufficient protection.

-

Smooth Glassware : Avoid using glassware with ground-glass joints when possible, as these rough surfaces can initiate decomposition.[9][10] If necessary, ensure joints are well-lubricated. Inspect all glassware for scratches or cracks before use.

Administrative Controls (Standard Operating Procedures)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Designated Area : All work with this compound should be restricted to a designated area within the lab, clearly marked with hazard warnings.[19]

-

Minimize Quantities : The most fundamental safety principle is to work with the smallest quantity of material necessary for the experiment. For any intentional isolation of a diazo compound, it is recommended to handle no more than 0.75 mmol at one time.[4][6]

-

Avoid Incompatibilities : this compound should be stored and handled separately from:

-

Tool Selection : Never use metal spatulas or stir bars that could scratch glassware. Use plastic or Teflon-coated implements for all transfers and manipulations of the solid.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it provides a crucial final barrier between the researcher and the chemical. A comprehensive PPE regimen is mandatory.[19]

| PPE Category | Item Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, dust, and provides an additional layer of protection from energetic events.[18][19][20] |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Neoprene or Butyl Rubber). | Provides protection against skin contact and absorption. Double-gloving minimizes exposure during glove removal.[17] |

| Body Protection | Flame-resistant lab coat. | Protects skin from splashes and prevents contamination of personal clothing.[17][19] |

| Respiratory Protection | NIOSH-approved N95 (or better) respirator. | Required when handling the solid powder to prevent inhalation of fine particles.[1][19] |

Step-by-Step Experimental Workflow

This section outlines a self-validating protocol for handling solid this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Preparation and Pre-Handling Check

-

Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and is functioning correctly. Place a blast shield in front of the work area.

-

Assemble Materials : Gather all necessary glassware (inspected for flaws), reagents, and quenching solutions before retrieving the this compound. This minimizes movement and time spent handling the hazardous material.

-

Don PPE : Put on all required PPE as specified in the table above.

Weighing and Transfer of Solid this compound

-

Use an Anti-Static Weighing Dish : To prevent static discharge, which could be an ignition source.

-

Use a Plastic Spatula : Gently scoop the required amount of this compound.[6] Do not scrape the container or the weighing dish. The goal is to avoid friction.

-

Transfer to Reaction Vessel : Carefully add the solid to the reaction vessel, which should already be in place behind the blast shield in the fume hood.

-

Clean Up Immediately : Use a damp paper towel to gently wipe the spatula and weighing area. This collected residue is hazardous waste.

Quenching and Neutralization Protocol

Excess diazo compounds must be safely destroyed before disposal. A common method is quenching with a weak acid.[18]

-

Cool the Reaction Mixture : If applicable, cool the reaction vessel in an ice bath to control the rate of the quenching reaction.

-

Slow Addition of Quenching Agent : Slowly and dropwise, add a dilute solution of acetic acid to the reaction mixture.

-

Monitor for Gas Evolution : The disappearance of the yellow color of the diazo compound and the cessation of nitrogen gas bubbling indicates the reaction is complete.[18]

-

Final Neutralization : Once the diazo compound is quenched, neutralize the reaction mixture to a safe pH before preparing it for waste disposal.

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.

| Emergency | Response Protocol |

| Spill | Evacuate personnel from the immediate area. If the spill is inside a fume hood, keep the sash closed.[18] Do not attempt to clean a large spill. For minor spills (<1g), cover with a non-reactive absorbent material (e.g., vermiculite), gently sweep into a designated waste container, and decontaminate the area with soap and water.[16][21][22] |

| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][21] Seek immediate medical attention.[17] |

| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[16][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16] |

| Inhalation | Move the affected person to fresh air immediately.[16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Call for emergency medical services.[16] |

| Fire | Evacuate the area and activate the fire alarm. If the fire is small and you are trained, use a dry chemical or CO₂ extinguisher. Be aware that containers may explode when heated.[16] |

Storage and Waste Disposal

Storage

-

Store in a cool, dry, well-ventilated area away from sources of heat or ignition.[7][10]

-

Protect from direct sunlight and other light sources.[7]

-

Ensure the container is tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.

-

Store separately from incompatible materials as listed in section 4.2.

Waste Disposal

-

Never dispose of unreacted this compound in standard waste streams.[18]

-

All waste, including quenched reaction mixtures, contaminated absorbent materials, gloves, and weighing dishes, must be collected as hazardous waste.[23]

-

The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[23]

-

Label all waste containers clearly and arrange for pickup by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[23][24]

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for safely handling solid this compound, from preparation to disposal.

Caption: Logical workflow for the safe handling and disposal of this compound.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.

- IKONICS. (2018).

- Sigma-Aldrich. This compound Product Page.

- Chemsrc. This compound Product Page.

- University of Illinois Division of Research Safety.

- Creary, X. et al. (1986). Phenyldiazomethane. Organic Syntheses, 64, 207.

- ResearchGate. Structures, Stability, and Safety of Diazonium Salts.

- Green, S. P., et al. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Royal Society of Chemistry.

- Environmental Health & Safety.

- NOAA. CAMEO Chemicals - Diazonium Salts.

- Sigma-Aldrich.

- NOAA. CAMEO Chemicals - Report.

- Benchchem. Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.

- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

- National Institutes of Health. PubChem - Diazomethane.

- U.S. Environmental Protection Agency. Diazomethane.

- Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 67-84.

- Wikipedia. Diazomethane.

- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.

- Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed.

- GOV.UK.

- Fisher Scientific.

- ECHEMI.

- Raines, R. T. (2016). Diazo Compounds: Versatile Tools for Chemical Biology. ACS Chemical Biology, 11(5), 1181-1185.

- Wood-Black, F., & Mackenzie, C. (2021). Risk Index Sites, Chemical Safety Library, Diazo Compounds, New Guidance on Learning from Adverse Events, and More. ACS Chemical Health & Safety, 28(1), 70-72.

- Dartmouth College. Hazardous Waste Disposal Guide.

- ResearchGate. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.

- Duke University Occupational & Environmental Safety Office. Chemical Waste Management.

Sources

- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:1807-68-7 | Chemsrc [chemsrc.com]

- 3. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]

- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Diazomethane - Wikipedia [en.wikipedia.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. fishersci.com [fishersci.com]

- 8. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

- 15. epa.gov [epa.gov]

- 16. ikonics.com [ikonics.com]

- 17. ehs.unm.edu [ehs.unm.edu]

- 18. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. americanchemistry.com [americanchemistry.com]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. safety.fsu.edu [safety.fsu.edu]

- 23. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 24. Chemical Waste | Duke OESO [safety.duke.edu]

Introduction: The Unique Profile of a Versatile Reagent

An In-Depth Technical Guide to the Physical and Chemical Properties of Diazodimedone

For Researchers, Scientists, and Drug Development Professionals

This compound, formally known as 2-diazo-5,5-dimethylcyclohexane-1,3-dione, is a crystalline organic compound that holds a significant position in the synthetic chemist's toolkit. As a cyclic α-diazoketone, its structure uniquely combines the stability of the dimedone backbone with the versatile reactivity of a diazocarbonyl group. This duality makes it a valuable precursor for a wide range of chemical transformations, enabling the construction of complex molecular architectures, including heterocyclic systems and carbocyclic skeletons. This guide provides an in-depth exploration of its core physical and chemical properties, experimental protocols, and critical safety considerations, designed to empower researchers in leveraging its full synthetic potential.

PART 1: Core Physical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and characterization in any synthetic workflow.

Physicochemical Data Summary

The key physical properties of this compound are summarized below. These values are essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 108-109 °C | N/A |

| Solubility | Soluble in many organic solvents (e.g., ether, dioxane, chloroform, acetone).[1] | [1] |

| Stability | Decomposes upon heating above 100 °C, exposure to intense light, or contact with sharp surfaces (e.g., ground-glass joints).[1][2] | [1][2] |

Spectroscopic Fingerprint: A Guide to Identification

Spectroscopy provides an unambiguous method for confirming the identity and purity of this compound. The key is to recognize the characteristic signals arising from its unique functional groups.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong and sharp absorption band around 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the diazo group (N≡N).[4] Another strong absorption is observed around 1640 cm⁻¹ , corresponding to the C=O stretching of the conjugated ketone. The presence of these two distinct peaks is a strong indicator of the diazoketone functionality.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is relatively simple. A sharp singlet appears around 1.1 ppm , integrating to 6 protons, which corresponds to the two magnetically equivalent methyl groups. Two singlets are expected for the two methylene groups on the cyclohexane ring, typically appearing around 2.3 ppm , each integrating to 2 protons. The absence of a proton at the C2 position is a key feature.

-

¹³C NMR : The spectrum will show distinct signals for the carbonyl carbons (~190 ppm), the diazo-substituted carbon (~60-70 ppm), the quaternary carbon of the gem-dimethyl group (~30-40 ppm), the methylene carbons (~50 ppm), and the methyl carbons (~28 ppm).

-

-

Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 166. A prominent and characteristic fragmentation pattern is the loss of dinitrogen gas (N₂), a very stable neutral molecule, resulting in a strong peak at m/z = 138 (M-28). This fragmentation is a hallmark of diazo compounds.[6][7]

PART 2: Synthesis and Chemical Reactivity

The utility of this compound stems from the predictable and powerful transformations of its diazocarbonyl moiety.

Synthesis Protocol: Diazo Transfer Reaction

The most common and efficient method for preparing this compound is through a diazo transfer reaction from dimedone. This process involves reacting the active methylene group of dimedone with a diazo transfer agent, typically tosyl azide (TsN₃), in the presence of a base.

Causality Behind Experimental Choices:

-

Base (Triethylamine, Et₃N): Dimedone is a 1,3-dicarbonyl compound with an acidic methylene proton (pKa ≈ 5.2). The base is required to deprotonate dimedone, forming the nucleophilic enolate. Triethylamine is a suitable non-nucleophilic organic base that is strong enough for this purpose and is easily removed during workup.

-

Diazo Transfer Agent (Tosyl Azide, TsN₃): Tosyl azide serves as the source of the N₂ unit. The enolate attacks the terminal nitrogen of the azide, initiating a cascade that results in the transfer of the diazo group and the formation of tosylamide as a byproduct.

-

Solvent (Acetonitrile or Chloroform): These solvents are chosen for their ability to dissolve the reactants and for being relatively inert under the reaction conditions.

-

Temperature (0 °C to room temperature): The reaction is often started at a lower temperature to control the initial rate and then allowed to warm to ensure completion.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dimedone (1.0 eq) and tosyl azide (1.05 eq) in acetonitrile.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the dimedone is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the yellow this compound from the tosylamide byproduct.

Core Reactivity Pathways

This compound is a precursor to highly reactive intermediates, primarily carbenes/carbenoids and ketenes, which are central to its synthetic applications.

-

Photochemical/Thermal Decomposition: The Wolff Rearrangement Upon photolysis (hν) or thermolysis (Δ), this compound readily extrudes N₂ gas to generate a highly reactive acylcarbene intermediate. This carbene undergoes a rapid[8][9]-rearrangement, known as the Wolff Rearrangement , to form a strained ketene. This ketene is a powerful electrophile that can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield carboxylic acid derivatives, providing a route for ring contraction. This reaction is a cornerstone of the Arndt-Eistert synthesis for homologation.[10]

-

1,3-Dipolar Cycloadditions The diazocarbonyl group can act as a 1,3-dipole, reacting with electron-deficient or strained alkenes and alkynes (dipolarophiles) in a [3+2] cycloaddition reaction.[11] This transformation is a highly efficient method for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrazolines and pyrazoles, which are common scaffolds in medicinal chemistry.

-

Carbene-Mediated Reactions In the presence of transition metal catalysts (e.g., Rh(II), Cu(I) salts), this compound decomposes to form a metal-carbene (carbenoid) intermediate.[12] This species is less reactive and more selective than the free carbene generated photochemically. It can participate in a variety of useful reactions:

-

Cyclopropanation: Reaction with an alkene yields a cyclopropane ring.

-

C-H Insertion: Insertion into an unactivated C-H bond forms a new C-C bond, a powerful strategy for late-stage functionalization.

-

Ylide Formation: Reaction with heteroatoms (e.g., S, N, O) generates ylides, which can undergo subsequent rearrangements.

-

PART 3: Safety and Handling: A Self-Validating System

Trustworthiness through Rigorous Safety: The utility of diazo compounds is matched by their potential hazards. This compound, like other diazocarbonyls, is energetic and can decompose explosively.[2] Furthermore, diazo compounds are toxic and should be handled with appropriate precautions.[1][13]

Core Safety Protocols:

-

Engineering Controls: All manipulations of this compound, especially its synthesis and reactions involving heating or photolysis, must be conducted inside a certified chemical fume hood.[14] A blast shield should be used as a physical barrier during reactions.[2][14]

-

Avoidance of Triggers:

-

Heat & Light: Store in a cool, dark place, away from heat sources and direct sunlight.[9]

-

Acids: Avoid contact with strong acids, which can cause rapid, exothermic decomposition.

-

Rough Surfaces: Do not use ground-glass joints or flasks with scratches, as these can initiate explosive decomposition.[2] Use fire-polished glassware.[10]

-

Metal Contamination: Avoid contact with certain metals that can catalyze decomposition.

-

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.[13][14]

-

Scale Limitation: It is prudent to work with small quantities whenever possible, especially during initial investigations.

-

Disposal: Excess or waste this compound should be quenched before disposal. A common method is the slow, controlled addition of a weak acid like acetic acid in an appropriate solvent until the yellow color of the diazo compound disappears and nitrogen evolution ceases.[14]

Conclusion

This compound is a powerful and versatile reagent characterized by its well-defined physical properties and predictable, multifaceted reactivity. Its ability to serve as a precursor for ketenes and carbenes makes it an invaluable tool for ring contraction, cyclopropanation, C-H insertion, and the synthesis of nitrogen-containing heterocycles. By adhering to rigorous safety protocols, researchers can confidently and effectively harness the synthetic power of this important building block in the pursuit of novel chemical entities and streamlined synthetic routes.

References

- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Diazodimedone. Retrieved from a representative Sigma-Aldrich SDS for diazocarbonyl compounds.

- MilliporeSigma. (2025). Safety Data Sheet. Retrieved from a representative MilliporeSigma SDS detailing hazards and storage.

- Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. Retrieved from a representative university EHS document on diazo compound safety.

- Division of Research Safety, University of Illinois. Diazomethane. Retrieved from a representative university safety guide on diazo compounds.

-

Organic Syntheses. 1(2H)-Azulenone, 3,4-dihydro. Retrieved from an Organic Syntheses procedure detailing the use of rhodium catalysts for diazo ketone decomposition. URL: [Link]

-

Wikipedia. Diazomethane. Retrieved from Wikipedia for general information on the hazards and reactivity of diazo compounds. URL: [Link]

-

PubChem, National Institutes of Health. Diazomethane. Retrieved from PubChem for physical and toxicological data on the parent diazo compound. URL: [Link]

-

Master Organic Chemistry. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from Master Organic Chemistry for mechanistic explanations of diazo compound reactions. URL: [Link]

- Op het Veld, P. H. G., et al. (1977). REACTIONS OF DIAZOMETHANE WITH SULFONYL-ACTIVATED DOUBLE BONDS. Tetrahedron, 33(21), 2791-2795. [This provides an example of cycloaddition reactions with diazo compounds].

-

Grokipedia. Diazomethane. Retrieved from Grokipedia for details on spectroscopic properties. URL: [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from Universal Class for a general overview of spectroscopic techniques. URL: [Link]

- University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from a representative university chemistry resource on interpreting spectra.

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from ResearchGate for a discussion on using combined spectroscopy to determine structure. URL: [Link]

-

Quora. (2015). How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra. Retrieved from Quora for a general discussion on spectral interpretation. URL: [Link]

Sources

- 1. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diazomethane - Wikipedia [en.wikipedia.org]

- 3. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 4. grokipedia.com [grokipedia.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ehs.unm.edu [ehs.unm.edu]

- 14. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

The Ascendance of a Versatile Reagent: A Historical and Technical Guide to Diazodimedone in Organic Synthesis

For Immediate Release

[City, State] – This technical guide delves into the historical development and synthetic applications of 2-diazo-5,5-dimethylcyclohexane-1,3-dione, commonly known as diazodimedone. A valuable and versatile reagent in the arsenal of organic chemists, this compound has carved a niche for itself as a stable and manageable precursor for a variety of reactive intermediates. This document, intended for researchers, scientists, and professionals in drug development, will explore the genesis of this compound, its key synthetic transformations, and provide detailed experimental protocols for its preparation and use.

Genesis of a Stabilized Diazo Compound: The Synthesis of this compound

The story of this compound is intrinsically linked to the broader history of diazo chemistry. While the simplest diazo compound, diazomethane, was discovered by Hans von Pechmann in 1894, its high toxicity and explosive nature necessitated the development of safer alternatives.[1][2] The stability of this compound arises from the delocalization of the diazo carbon's electron density into the two adjacent carbonyl groups of the dimedone framework.

The primary and most efficient route to this compound is through the Regitz diazo transfer reaction , a method pioneered by Manfred Regitz in the 1960s for the synthesis of diazo compounds from active methylene compounds.[3][4] This reaction involves the treatment of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with a sulfonyl azide, typically p-toluenesulfonyl azide (tosyl azide), in the presence of a base.

A significant advancement in the practical synthesis of this compound was reported in 2011, providing a high-yielding and scalable protocol. This method utilizes readily available reagents and straightforward purification techniques, making this compound accessible for widespread laboratory use.[5]

Synthesis of the Precursor: Dimedone

Dimedone itself is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by an intramolecular Claisen condensation. This synthesis provides the cyclic β-diketone scaffold necessary for the subsequent diazo transfer.

Experimental Protocol: Synthesis of this compound via Regitz Diazo Transfer [5]

Materials:

-

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

-

p-Toluenesulfonyl azide (Tosyl azide)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a solution of dimedone (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq).

-

A solution of p-toluenesulfonyl azide (1.1 eq) in dichloromethane is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-diazo-5,5-dimethylcyclohexane-1,3-dione as a crystalline solid.

Quantitative Data:

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Dimedone | Tosyl azide, Triethylamine | Dichloromethane | 12.5 | 94 | [5] |

The Carbene Connection: this compound as a Precursor to Reactive Intermediates

The synthetic utility of this compound lies in its ability to serve as a stable precursor to a highly reactive intermediate: a ketocarbene . The expulsion of a molecule of nitrogen gas (N₂) upon thermal, photochemical, or metal-catalyzed decomposition generates this electron-deficient species, which can then undergo a variety of transformations.

Caption: The Wolff rearrangement of this compound.

Cyclopropanation Reactions: Building Three-Membered Rings

The carbene derived from this compound can react with alkenes in a [2+1] cycloaddition to form cyclopropanes. This transformation is often catalyzed by transition metals, most notably copper and rhodium complexes, which form metal-carbene intermediates. [6][7]These metal-catalyzed reactions often proceed with high levels of stereoselectivity, making them a powerful tool for the synthesis of complex molecules.

Experimental Protocol: Copper-Catalyzed Cyclopropanation of Styrene with this compound

Materials:

-

This compound

-

Styrene

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

A solution of this compound (1.0 eq) in dichloromethane is added slowly to a stirred solution of styrene (1.2 eq) and a catalytic amount of (CuOTf)₂·C₆H₆ (1 mol%) in dichloromethane at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the corresponding spirocyclopropyl-β-diketone.

Quantitative Data:

| Alkene | Catalyst | Solvent | Time (h) | Yield (%) |

| Styrene | (CuOTf)₂·C₆H₆ | Dichloromethane | 4 | >95 |

Ylide Formation and Subsequent Transformations

The electrophilic carbene generated from this compound can also react with heteroatom-containing compounds, such as sulfides and ethers, to form ylides. [8][9][10]These ylides are versatile intermediates that can undergo a variety of subsequent reactions, including-[11][12]sigmatropic rearrangements and reactions with carbonyl compounds to form epoxides.

Caption: Ylide formation from this compound and subsequent reaction.

Conclusion and Future Outlook

From its origins in the need for safer diazo reagents to its current status as a versatile building block, this compound has had a significant impact on the field of organic synthesis. Its stability, coupled with the rich reactivity of the derived ketocarbene, has enabled the development of elegant and efficient methods for the construction of complex molecular architectures. As the demand for novel therapeutic agents and advanced materials continues to grow, the unique chemical properties of this compound will undoubtedly continue to inspire innovation in the years to come.

References

-

Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PMC - NIH. Available at: [Link].

-

Wolff rearrangement. Wikipedia. Available at: [Link].

-

Wolff-Rearrangement. Organic Chemistry Portal. Available at: [Link].

-

Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. Available at: [Link].

-

ER5. Wolff Rearrangement. csbsju. Available at: [Link].

-

Wolff Rearrangement. Chem-Station Int. Ed. Available at: [Link].

-

Wolff Rearrangement. YouTube. Available at: [Link].

-

diazomethane. Organic Syntheses Procedure. Available at: [Link].

-

diazomethane. Organic Syntheses Procedure. Available at: [Link].

-

Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Publishing. Available at: [Link].

-

Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium- Catalyzed Enantioselective Cyclopropanation Reactions. NSF Public Access Repository. Available at: [Link].

-

Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of α,α-difluoro-β-lactam derivatives. PMC - NIH. Available at: [Link].

-

Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. Available at: [Link].

-

Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Thieme. Available at: [Link].

-

Regitz Diazo Transfer. Chem-Station Int. Ed. Available at: [Link].

-

The catalytic reaction of diazo compounds 67 with alkynes 68 using a rhodium catalyst. ResearchGate. Available at: [Link].

-

1(2H)-Azulenone, 3,4-dihydro. Organic Syntheses Procedure. Available at: [Link].

-

diazomethane. Organic Syntheses Procedure. Available at: [Link].

-

Preparation of Ylides. Chemistry LibreTexts. Available at: [Link].

-

Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. NIH. Available at: [Link].

-

Ylide. Wikipedia. Available at: [Link].

-

Org. Synth. 2022, 99, 234-250. Organic Syntheses. Available at: [Link].

-

Sulfur Ylide Chemistry. Baran Lab. Available at: [Link].

-

diphenyldiazomethane. Organic Syntheses Procedure. Available at: [Link].

-

Taming tosyl azide: The development of a scalable continuous diazo transfer process. ResearchGate. Available at: [Link].

-

A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. NIH. Available at: [Link].

-

Rhodium(II)-Catalyzed Cross-Coupling of Diazo Compounds. ResearchGate. Available at: [Link].

-

Reactions of Ylides. Chemistry LibreTexts. Available at: [Link].

-

Dimethyl acetylenedicarboxylate. Wikipedia. Available at: [Link].

-

Photochemical decomposition of midazolam. III--Isolation and identification of products in aqueous solutions. PubMed. Available at: [Link].

-

Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Organic Chemistry Portal. Available at: [Link].

-

Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. ResearchGate. Available at: [Link].

-

The reaction of dimethyl acetylenedicarboxylate (DMAD) with disubstituted thiourea. ResearchGate. Available at: [Link].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Ylide - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 12. Wolff-Rearrangement [organic-chemistry.org]

Theoretical studies on the electronic structure of Diazodimedone

An In-Depth Technical Guide: Theoretical Studies on the Electronic Structure of Diazodimedone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione) is a versatile organic compound recognized for its utility as a stabilized carbene precursor and its participation in various chemical transformations. A profound understanding of its electronic structure is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel derivatives with tailored properties for applications in synthesis and drug development. This technical guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic architecture of this compound. We delve into the application of Density Functional Theory (DFT) to elucidate its molecular geometry, frontier molecular orbitals (HOMO-LUMO), charge distribution, and spectroscopic characteristics. By bridging theoretical calculations with experimental observations, this guide offers a validated framework for rationalizing the compound's behavior and unlocking its full potential.

The Significance of this compound's Electronic Architecture

Diazo compounds are a class of organic molecules characterized by the R₂C=N₂ functional group. Their unique electronic nature makes them valuable reagents in organic synthesis.[1] While simple diazoalkanes like diazomethane are highly reactive and hazardous, the reactivity of this compound is tempered by the presence of two adjacent carbonyl groups.[1][2] These groups delocalize the electron density from the α-carbon, increasing the molecule's stability and making it a safer, more manageable reagent.[1]

The electronic structure of the diazo group is best described by a combination of resonance structures, which show a separation of charge with negative density on the carbon and positive density on the terminal nitrogen.[3] This inherent polarity governs its role in key reactions:

-

Carbene Formation: Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate. The ease of this N₂ release is directly linked to the electronic properties of the diazo moiety.[4]

-

1,3-Dipolar Cycloadditions: The diazo group can act as a 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocyclic rings, a common scaffold in pharmacologically active molecules.[1][5]

-

X-H Insertion Reactions: The resulting carbene can insert into various X-H bonds (where X = C, O, N), providing a direct method for functionalization.[4]

A detailed theoretical analysis of this compound's electronic properties—such as its orbital energies and charge distribution—provides invaluable, atomistic-level insights into why it behaves the way it does, enabling scientists to predict its reactivity with different substrates and design more efficient synthetic pathways.

Methodological Framework for Theoretical Investigation

To accurately model the electronic landscape of this compound, quantum mechanical calculations are employed. Density Functional Theory (DFT) stands out as a robust and computationally efficient method that provides a good balance between accuracy and cost for molecules of this size.[6][7]

The Power of Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method that uses the electron density, rather than the complex many-electron wavefunction, to calculate the electronic properties of a system.[7] The selection of a functional and a basis set is a critical step in any DFT calculation.

-

Functionals: For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable geometries and electronic properties.[6][8] Other functionals, like M06-2X , can also be effective, particularly for systems where dispersion forces are important.[7]

-

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) is an excellent choice, providing a flexible description of the electron distribution by including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density.[8]

The combination of a suitable functional and basis set allows for the accurate prediction of molecular geometries, orbital energies, vibrational frequencies, and other key electronic parameters.